molecular formula C7H11NO3 B1505700 3-Methoxypropyl 2-cyanoacetate CAS No. 215045-44-6

3-Methoxypropyl 2-cyanoacetate

Cat. No. B1505700
CAS RN: 215045-44-6
M. Wt: 157.17 g/mol
InChI Key: RYJPEWKGVKSTPH-UHFFFAOYSA-N
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Description

3-Methoxypropyl 2-cyanoacetate is a chemical compound with the molecular formula C7H11NO3 . It is also known as 2-Methoxyisopropyl cyanoacetate .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 3-Methoxypropyl 2-cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the chemoselective reduction of the nitrile group in the presence of an amide and aryl halide functionalities .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropyl 2-cyanoacetate consists of a cyanoacetate group attached to a methoxypropyl group . The average mass of the molecule is 157.167 Da .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxy-1-methylethyl acetate, indicates that it is classified as a flammable liquid (Category 3), may cause drowsiness or dizziness (H336), and may damage fertility or the unborn child (H360) . It is advised to handle the compound with care, avoid breathing its mist or vapors, and use it only in a well-ventilated area .

Future Directions

Future research directions could involve the development of efficient synthetic strategies for producing these compounds, complying with the principles of Green Chemistry . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles could be further explored .

properties

IUPAC Name

3-methoxypropyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-5-2-6-11-7(9)3-4-8/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJPEWKGVKSTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710373
Record name 3-Methoxypropyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215045-44-6
Record name 3-Methoxypropyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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